molecular formula C14H21NO2 B255495 4-(3-methylphenoxy)-N-propan-2-ylbutanamide

4-(3-methylphenoxy)-N-propan-2-ylbutanamide

Katalognummer: B255495
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: XTBPRXAGULSIKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-methylphenoxy)-N-propan-2-ylbutanamide is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of an isopropyl group, a butanamide backbone, and a 3-methylphenoxy substituent. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

4-(3-methylphenoxy)-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H21NO2/c1-11(2)15-14(16)8-5-9-17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,15,16)

InChI-Schlüssel

XTBPRXAGULSIKT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC(C)C

Kanonische SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-(3-methylphenoxy)-N-propan-2-ylbutanamide typically involves the reaction of 3-methylphenol with butanoyl chloride to form 4-(3-methylphenoxy)butanoyl chloride. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(3-methylphenoxy)-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(3-methylphenoxy)-N-propan-2-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-methylphenoxy)-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

4-(3-methylphenoxy)-N-propan-2-ylbutanamide can be compared with other similar compounds such as:

    N-isopropyl-4-(4-methylphenoxy)butanamide: Similar structure but with a different position of the methyl group on the phenoxy ring.

    N-isopropyl-4-(3-chlorophenoxy)butanamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N-isopropyl-4-(3-methoxyphenoxy)butanamide: Similar structure but with a methoxy group instead of a methyl group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.